3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

Protein Kinase C inhibition Kinase selectivity profiling Signal transduction

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine (CAS 137905-29-4) is a chemically protected derivative of the endogenous sphingolipid D-erythro-sphingosine, bearing a tert-butyldimethylsilyl (TBDMS) ether at the C-3 hydroxyl position. With a molecular formula of C24H51NO2Si and a molecular weight of 413.75 g/mol, this compound is supplied as a colourless oil and is classified as a selective inhibitor of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets.

Molecular Formula C₂₄H₅₁NO₂Si
Molecular Weight 413.75
CAS No. 137905-29-4
Cat. No. B1139779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine
CAS137905-29-4
Synonyms(2S,3R,4E)-2-Amino-3-(tertbutyldimethylsilyloxy)-4-octadecene-1-ol
Molecular FormulaC₂₄H₅₁NO₂Si
Molecular Weight413.75
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine (CAS 137905-29-4): A Protected Sphingoid Base for Selective PKC Studies and Sphingolipid Synthesis


3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine (CAS 137905-29-4) is a chemically protected derivative of the endogenous sphingolipid D-erythro-sphingosine, bearing a tert-butyldimethylsilyl (TBDMS) ether at the C-3 hydroxyl position. With a molecular formula of C24H51NO2Si and a molecular weight of 413.75 g/mol, this compound is supplied as a colourless oil and is classified as a selective inhibitor of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets . Unlike many other PKC-targeting sphingoid analogs, it does not inhibit protein kinase A (PKA) or myosin light chain kinase (MLCK), while retaining the ability to inhibit calmodulin-dependent enzymes [1]. This compound simultaneously serves as a critical protected intermediate in the multi-step synthesis of enantiomerically pure sphingosine-1-phosphate, sphingomyelins, and ceramide derivatives [2].

Why 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine Cannot Be Replaced by Unprotected Sphingosine or N-Alkyl Analogs


The chemical and biological behavior of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is dictated by the TBDMS protecting group at the C-3 hydroxyl, which fundamentally alters both its synthetic utility and its pharmacological selectivity profile. Unprotected D-erythro-sphingosine is a potent PKC inhibitor (IC50 ≈ 1–3 µM in mixed micelle assays) [1], but its free 3-OH group leads to non-selective reactivity in synthetic schemes, precluding regioselective functionalization of the 1-OH and 2-NH2 positions [2]. Conversely, N,N-dimethyl-D-erythro-sphingosine (DMS) exhibits a broader target profile, inhibiting both PKC (IC50 ≈ 12 µM) and sphingosine kinase (IC50 ≈ 5 µM), and paradoxically stimulates Src kinase activity . N-Acetylsphingosine and short-chain analogs such as C11-sphingosine are essentially inactive against PKC, producing less than 15% inhibition at 300 µM [3]. The TBDMS-protected form uniquely occupies an intermediate position: it retains PKC-selective inhibitory activity in human platelets without cross-inhibiting PKA or MLCK, while the silyl ether protecting group enables orthogonal synthetic manipulation under mild fluoride-mediated deprotection conditions (yields typically 70–87%) that are compatible with acid- and base-labile functionalities [2][4]. These properties make generic substitution with unprotected sphingosine, N-alkyl sphingosines, or N-acyl sphingosines scientifically indefensible for any application requiring both PKC-selectivity data and a versatile synthetic handle.

Quantitative Differentiation Evidence for 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine Against Closest Analogs


PKC Selectivity: No Cross-Inhibition of PKA or MLCK Versus N,N-Dimethylsphingosine's Dual Kinase Targeting

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine selectively inhibits PKC activity and phorbol dibutyrate binding in human platelets without affecting protein kinase A (PKA) or myosin light chain kinase (MLCK) . In direct contrast, N,N-dimethyl-D-erythro-sphingosine (DMS) exhibits a broader inhibition profile: PKC IC50 = 12 µM and sphingosine kinase IC50 = 5 µM, and additionally stimulates Src kinase activity . The TBDMS-protected compound thus offers superior target selectivity within the PKC signaling arm, avoiding confounding effects on sphingosine-1-phosphate (S1P) production that would arise from sphingosine kinase inhibition by DMS .

Protein Kinase C inhibition Kinase selectivity profiling Signal transduction

PKC Inhibitory Potency Retention Versus Inactive N-Acetyl and Short-Chain Sphingosine Analogs

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine retains functional PKC inhibitory activity in human platelets, consistent with the structural requirements established by Merrill et al. (1989) that the free 2-amino group and C18 aliphatic chain are the dominant determinants of PKC inhibition, while modifications at the 3-hydroxyl position have more subtle effects [1]. By stark contrast, N-acetylsphingosine and C11-sphingosine (short-chain analog) achieve less than 15% inhibition of PKC at 300 µM [2]. This potency differential exceeds 20-fold at equivalent concentrations, demonstrating that the TBDMS-protected compound preserves the critical pharmacophore elements (free amine + C18 chain) that are absent or blocked in N-acetyl and short-chain variants.

PKC inhibition potency Structure-activity relationship Sphingolipid pharmacology

Synthetic Intermediate Efficiency: 43% Overall Yield in 5-Step Sphingomyelin Synthesis Using TBDMS Protection

The TBDMS-protected sphingosine scaffold enables a practical five-step synthesis of enantiomerically pure N-palmitoyl-D-erythro-sphingomyelin with an overall yield of 43% [1]. The synthesis proceeds from (2S,3R,4E)-2-azido-3-(tert-butyldimethylsilyloxy)-4-octadecene-1-ol, which is converted to the corresponding sphingosine equivalent via triphenylphosphine/water reduction, followed by N-acylation with palmitic acid, phosphorylcholine installation, and final TBDMS deprotection [1]. The final product exhibits a melting point of 213–215°C, specific rotation [α]20D = +6.8 (c = 1.3, CH2Cl2/MeOH 1:1), and enantiomeric purity confirmed by 1H- and 13C-NMR [1]. By comparison, syntheses starting from unprotected sphingosine yield only 32–39% over three steps for sphingosine-1-phosphate, with lower stereochemical fidelity due to competing side reactions at the unprotected 3-OH [2].

Sphingolipid synthesis Protecting group strategy Sphingomyelin production

Calmodulin-Dependent Enzyme Inhibition: A Polypharmacological Feature Absent in Most Synthetic PKC Inhibitors

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine inhibits calmodulin-dependent enzymes including the multifunctional Ca2+/calmodulin-dependent protein kinase, Ca2+/calmodulin-dependent phosphodiesterase, and smooth muscle myosin light chain kinase at concentrations comparable to those required for PKC inhibition [1]. In human platelets, this dual PKC/calmodulin inhibitory activity is observed without cross-inhibition of PKA or MLCK, establishing a unique polypharmacology profile . In contrast, common synthetic PKC inhibitors such as staurosporine, GF109203X (bisindolylmaleimide I), and Gö 6976 do not exhibit calmodulin antagonism at their effective PKC-inhibitory concentrations [2]. This property is structurally linked to the sphingoid base scaffold's ability to competitively displace calmodulin from its target enzymes, a mechanism demonstrated for sphingosine by Jefferson and Schulman (1988) [1].

Calmodulin antagonism Calcium signaling Polypharmacology

Optimal Application Scenarios for 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine in Academic and Industrial Research


Selective PKC Inhibition in Human Platelet Signaling Studies Without PKA/MLCK Confounding

Researchers investigating PKC-dependent platelet activation, degranulation, or aggregation can use 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine to selectively inhibit PKC without affecting PKA or MLCK activity . Unlike DMS, which additionally inhibits sphingosine kinase (IC50 = 5 µM) and alters S1P levels, this compound avoids confounding effects on sphingolipid metabolism that could complicate interpretation of platelet functional assays [1].

Multi-Step Synthesis of Enantiomerically Pure Sphingomyelins and 13C-Labeled Sphingolipid Standards

The TBDMS protecting group enables regioselective N-acylation at the 2-amino position and subsequent phosphorylcholine installation, producing sphingomyelins in 43% overall yield with confirmed enantiomeric purity . This route is directly applicable to the production of 13C-labeled sphingomyelin derivatives for mass spectrometry-based lipidomics internal standards, where stereochemical fidelity and isotopic enrichment are critical quality attributes .

Dual PKC/Calmodulin Pathway Interrogation in Calcium Signaling Research

For studies requiring simultaneous blockade of both the diacylglycerol/PKC arm and the Ca2+/calmodulin arm of the phosphatidylinositol signaling pathway, this compound provides a single-agent experimental tool . The competitive inhibition of calmodulin-dependent enzymes (CaM-kinase, CaM-phosphodiesterase) at concentrations concordant with PKC inhibition allows researchers to probe crosstalk between these two signaling branches without introducing multiple pharmacological agents that may have overlapping toxicities or off-target effects [1].

Pharmacological Differentiation of Sphingoid Base Targets in Cancer Cell Signaling

In cancer cell lines where sphingosine analogs induce apoptosis through PKC-dependent and PKC-independent mechanisms, the preserved PKC selectivity of the TBDMS-protected derivative allows dissociation of PKC-mediated effects from sphingosine kinase/S1P-mediated effects . This is particularly relevant for multidrug-resistant cell models where sphingosine stereoisomers increase vinblastine accumulation up to 6-fold at 50 µM through PKC-mediated P-glycoprotein phosphorylation inhibition [1].

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